molecular formula C10H9NO4 B123944 4-(2-Nitro-1-propenyl)-1,3-benzodioxole CAS No. 86029-47-2

4-(2-Nitro-1-propenyl)-1,3-benzodioxole

Cat. No.: B123944
CAS No.: 86029-47-2
M. Wt: 207.18 g/mol
InChI Key: FFOGDLITZIVKQY-FNORWQNLSA-N
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Description

4-(2-Nitro-1-propenyl)-1,3-benzodioxole is an organic compound that belongs to the class of nitrostyrenes It is characterized by the presence of a nitro group attached to a propenyl chain, which is further connected to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole typically involves the Henry reaction (also known as the nitroaldol reaction). This reaction is carried out by reacting benzodioxole with nitroethane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-1-propenyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.

    Substitution: The propenyl chain can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LAH), hydrogen gas with palladium catalyst

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Halogens, alkylating agents

Major Products Formed

    Reduction: 4-(2-Amino-1-propenyl)-1,3-benzodioxole

    Oxidation: this compound derivatives

    Substitution: Various substituted benzodioxole derivatives

Scientific Research Applications

4-(2-Nitro-1-propenyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-nitropropene (P2NP): Similar structure with a phenyl ring instead of a benzodioxole ring.

    2-Methoxy-4-(2-nitro-1-propenyl)phenol: Similar nitropropenyl group attached to a methoxyphenol ring.

Uniqueness

4-(2-Nitro-1-propenyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGDLITZIVKQY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C2C(=CC=C1)OCO2)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424869
Record name AC1O6WGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86029-47-2
Record name AC1O6WGH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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